molecular formula C18H13FN2S B2626905 1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)- CAS No. 615281-45-3

1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)-

Cat. No. B2626905
M. Wt: 308.37
InChI Key: ZEBDNEHWUFJIBY-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzimidazole derivatives, which are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antifungal properties. In

Scientific Research Applications

1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)- has been extensively studied for its potential applications in drug discovery and development. Several research studies have reported its antiviral, anticancer, and antifungal activities. The compound has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) in vitro. It has also exhibited potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has shown antifungal activity against Candida albicans, a common fungal pathogen.

Mechanism Of Action

The mechanism of action of 1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)- is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For instance, the compound has been shown to inhibit the viral DNA polymerase of HCMV and HSV-1, thereby preventing viral replication. It has also been suggested that the compound induces apoptosis in cancer cells by activating the intrinsic pathway through the release of cytochrome c from mitochondria.

Biochemical And Physiological Effects

1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)- has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of various enzymes, including DNA polymerase, tyrosine kinase, and dihydrofolate reductase. It has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis. In vivo studies have demonstrated that the compound exhibits good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)- in lab experiments is its broad spectrum of biological activities. The compound has been shown to exhibit antiviral, anticancer, and antifungal properties, making it a potential candidate for drug discovery and development. Additionally, the compound exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using the compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

Several future directions for research on 1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)- can be identified. One potential direction is to investigate the compound's mechanism of action in more detail, particularly its interaction with specific molecular targets in cells. Another direction is to explore the compound's potential applications in other disease areas, such as bacterial infections and neurological disorders. Additionally, further studies are needed to optimize the compound's pharmacokinetic properties and improve its solubility in water. Finally, more research is needed to evaluate the compound's safety and toxicity profiles in preclinical and clinical studies.
Conclusion
1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)- is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound exhibits a broad spectrum of biological activities, including antiviral, anticancer, and antifungal properties. However, further research is needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety and toxicity profiles.

Synthesis Methods

The synthesis method of 1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)- involves the reaction of 2-aminobenzimidazole with 4-fluorobenzyl bromide and thiophene-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained in moderate to good yield after purification by column chromatography or recrystallization.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2S/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBDNEHWUFJIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzoimidazole, 1-(4-fluorobenzyl)-2-(thiophen-2-yl)-

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